N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide is a synthetic organic compound characterized by its unique spirocyclic structure. It is classified under sulfonamides, which are compounds containing a sulfonamide group attached to an aromatic ring. This compound has attracted attention in various fields of chemical research due to its potential biological activities and applications in drug development.
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide typically involves several key steps:
The molecular structure of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide can be represented as follows:
Cc1ccc(S(=O)(=O)NCC2COC3(CCCC3)O2)c(C)c1
This notation indicates the presence of a sulfonamide group attached to a dimethyl-substituted benzene ring, connected via a methylene bridge to a spirocyclic structure.
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide can participate in various chemical reactions:
While specific physical property data (like density or boiling point) are not readily available for this compound, general properties include:
Key chemical properties include:
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide has potential applications in various fields:
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0